Benzene, 1,3,5-tris(1-methylpropyl)-
Description
Benzene, 1,3,5-tris(1-methylpropyl)- (CAS 6565-55-5), also known as 1,3,5-tri-tert-butylbenzene, is a tri-substituted aromatic hydrocarbon. Its molecular formula is C₁₈H₃₀, with a molecular weight of 246.4308 g/mol . The substituents are tert-butyl groups (-C(CH₃)₃), which confer significant steric bulk and influence the compound’s physical and chemical properties. Synonyms include 1,3,5-tris(tert-butyl)benzene and 1,3,5-tri-tert-butylbenzene .
Key properties:
Properties
CAS No. |
6565-55-5 |
|---|---|
Molecular Formula |
C18H30 |
Molecular Weight |
246.4 g/mol |
IUPAC Name |
1,3,5-tri(butan-2-yl)benzene |
InChI |
InChI=1S/C18H30/c1-7-13(4)16-10-17(14(5)8-2)12-18(11-16)15(6)9-3/h10-15H,7-9H2,1-6H3 |
InChI Key |
LNCLJYZMKXSECB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=CC(=CC(=C1)C(C)CC)C(C)CC |
Origin of Product |
United States |
Comparison with Similar Compounds
Benzene, 1,3,5-tris(1-methylethyl)- (Triisopropylbenzene)
- CAS: 717-74-8
- Molecular formula: C₁₅H₂₄
- Molecular weight: 204.3511 g/mol .
- Substituents: Three isopropyl groups (-CH(CH₃)₂).
Comparison:
Key differences:
- The tert-butyl groups in the target compound increase molecular weight by ~42 g/mol compared to triisopropylbenzene.
- Triisopropylbenzene’s smaller substituents result in lower boiling points and higher volatility, as evidenced by its vapor pressure data .
- Steric hindrance in the target compound reduces reactivity in substitution reactions compared to triisopropylbenzene .
Benzene, 1,3,5-trimethyl-2-propyl-
- CAS: 4810-04-2
- Molecular formula: C₁₂H₁₈
- Molecular weight: 162.2713 g/mol .
- Substituents: Methyl (-CH₃) and propyl (-CH₂CH₂CH₃) groups in an asymmetric arrangement.
Comparison:
Key differences:
Chlorinated and Functionalized Derivatives
- Benzene, 1,3,5-tris(1-chloro-1-methylethyl)- (CAS 77367-66-9): Molecular formula: C₁₅H₂₁Cl₃ Functionalization with chlorine increases polarity and reactivity compared to the non-halogenated target compound .
Benzene,2,4-diisocyanato-1,3,5-tris(1-methylethyl)- (CAS 2162-73-4):
- Incorporation of isocyanate (-NCO) groups enables use in polymer synthesis, contrasting with the inertness of the target compound .
Q & A
Q. What are the standard synthetic routes for Benzene, 1,3,5-tris(1-methylpropyl)-, and what purification methods ensure high yield?
The synthesis typically involves Friedel-Crafts alkylation of benzene with 1-methylpropyl halides or alcohols under acidic catalysis. A three-fold alkylation is required to ensure symmetrical substitution. Purification methods include fractional distillation under reduced pressure (to minimize thermal decomposition) and column chromatography using non-polar solvents (e.g., hexane) to separate isomers. Purity (>95%) can be confirmed via GC-MS or HPLC, with careful attention to residual catalyst removal using aqueous washes .
Q. Which spectroscopic techniques are most effective for characterizing the molecular structure of Benzene, 1,3,5-tris(1-methylpropyl)-?
Key techniques include:
- NMR Spectroscopy : H and C NMR identify substituent patterns and symmetry. For example, a singlet in H NMR for aromatic protons confirms equivalent para-substitution .
- IR Spectroscopy : Stretching frequencies for C-H bonds in branched alkyl groups (~2800–3000 cm) and absence of functional group peaks (e.g., -OH) validate structural integrity .
- Mass Spectrometry : High-resolution MS confirms molecular weight (CH, MW 204.35 g/mol) and fragmentation patterns consistent with tri-alkylbenzene derivatives .
Q. How do the steric effects of 1-methylpropyl substituents influence the compound's reactivity in organic synthesis?
The bulky 1-methylpropyl groups create significant steric hindrance, reducing electrophilic substitution reactivity at the benzene core. This favors applications in sterically stabilized systems, such as dendritic polymers or supramolecular hosts. Kinetic studies using competitive nitration or sulfonation reactions can quantify deactivation effects compared to less hindered analogs .
Advanced Research Questions
Q. How can thermogravimetric analysis (TGA) and differential thermal analysis (DTA) be applied to study the thermal degradation mechanisms of this compound in polymer matrices?
TGA under inert atmosphere (N) reveals decomposition onset temperatures and mass-loss profiles, while DTA identifies endothermic/exothermic events (e.g., phase transitions). For polymer composites, heating rates of 5–10°C/min are optimal to resolve degradation steps. Comparative studies with unmodified polymers quantify thermal stability enhancements from the compound’s branched alkyl groups .
Q. What strategies resolve contradictions between computational predictions and experimental spectral data (e.g., NMR, IR) for this compound?
Discrepancies often arise from approximations in density functional theory (DFT) models. Strategies include:
- Using higher-level basis sets (e.g., B3LYP/6-311+G(d,p)) for NMR chemical shift calculations.
- Validating computational models against crystallographic data (e.g., X-ray-derived bond lengths and angles) to refine steric and electronic parameters .
- Cross-referencing experimental IR peaks with vibrational frequency simulations to identify overlooked conformers .
Q. What methodologies optimize solvent selection for crystallizing Benzene, 1,3,5-tris(1-methylpropyl)- derivatives with bulky substituents?
Crystallization challenges stem from the compound’s hydrophobicity and low polarity. Effective approaches include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
